Product packaging for Fmoc-N(Me)Lys-OH.TFA(Cat. No.:)

Fmoc-N(Me)Lys-OH.TFA

Cat. No.: B13012037
M. Wt: 496.5 g/mol
InChI Key: GWGPXCOWGGXYCE-BDQAORGHSA-N
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Description

Significance of N-Methylation as a Post-Translational Modification Mimicry in Peptide Chemistry

Post-translational modifications (PTMs) are crucial for regulating protein function in biological systems. researchgate.net N-methylation, one of the simplest chemical modifications, is a naturally occurring PTM in both prokaryotes and eukaryotes. dntb.gov.ua In synthetic peptide chemistry, the introduction of N-methyl groups serves as a mimic of this natural process, offering a powerful strategy to modulate the biological activity and pharmacokinetic profiles of peptides. researchgate.netacs.org By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, N-methylation can induce significant conformational changes, enhance metabolic stability, and improve membrane permeability. acs.orgfieldofscience.com This modification can lead to increased resistance to enzymatic degradation by peptidases, which often recognize and cleave standard amide bonds. fieldofscience.com

The strategic placement of N-methyl groups can also influence the peptide's binding affinity and selectivity for its target. nih.gov This is attributed to the altered conformational landscape of the peptide backbone, where N-methylation can favor specific secondary structures. researchgate.net The ability to mimic a natural PTM like N-methylation allows for the rational design of peptidomimetics with enhanced therapeutic potential.

Strategic Role of Fmoc-N(Me)Lys-OH.TFA as a Key Building Block for Peptide Engineering

The synthesis of N-methylated peptides is facilitated by the use of protected N-methylated amino acid building blocks, with this compound being a prominent example. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is compatible with the widely used solid-phase peptide synthesis (SPPS) methodology. nih.govchempep.com The trifluoroacetic acid (TFA) salt form ensures the stability and solubility of the compound.

This compound is particularly valuable for introducing a monomethylated lysine (B10760008) residue at a specific position within a peptide sequence. sigmaaldrich.com This level of precision is crucial for structure-activity relationship (SAR) studies, where the impact of N-methylation at different positions can be systematically evaluated. nih.gov The use of this building block allows for the controlled assembly of complex N-methylated peptides. chemicalbook.com

One of the key strategic applications of this compound is in the synthesis of analogs of histone tails. chemicalbook.comnih.gov Histone proteins are subject to various PTMs, including methylation of lysine residues, which play a critical role in regulating gene expression. By incorporating this compound, researchers can synthesize histone tail peptides with site-specific methylation, providing valuable tools to study the "histone code" and the enzymes that regulate it. chemicalbook.compnas.org

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C23H23F3N2O5
Molecular Weight 464.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Temperature -20°C for long-term storage

The data in this table is compiled from publicly available sources. medchemexpress.comglpbio.comiris-biotech.de

Historical Context and Evolution of N-Methylated Amino Acid Incorporation in Synthetic Peptides

The interest in N-methylated amino acids dates back to the discovery of naturally occurring N-methylated peptides with potent biological activities, such as the immunosuppressant cyclosporine A. nih.govresearchgate.net This inspired chemists to develop methods for the synthesis of N-methylated amino acids and their incorporation into peptides.

Early methods for preparing N-methylated amino acids often involved solution-phase chemistry, which could be cumbersome and not always compatible with the diverse functional groups present in amino acids. nih.gov The advent of solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry and created a demand for suitably protected N-methylated amino acid building blocks. uiw.edu

The development of the Fmoc/tBu (tert-butyl) strategy for SPPS was a significant advancement, and the synthesis of Fmoc-protected N-methylated amino acids became a key area of research. nih.govpeptide.com Various methods for the N-methylation of amino acids have been developed over the years, including direct methylation and reductive amination. google.com The evolution of protecting group strategies has also been crucial, with the need for protecting groups that are stable during the N-methylation step but can be selectively removed during peptide synthesis. creative-peptides.comresearchgate.net

Initially, the incorporation of N-methylated amino acids into peptides presented challenges, such as difficult coupling reactions due to the increased steric hindrance of the secondary amine. acs.org However, the development of more efficient coupling reagents and optimized protocols has largely overcome these difficulties. acs.org The availability of a wide range of Fmoc-protected N-methylated amino acids, including this compound, has made the synthesis of N-methylated peptides more routine and accessible to a broader range of researchers. acs.org This has paved the way for the widespread exploration of N-methylation as a strategy for improving the therapeutic properties of peptides. tum.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27F3N2O6 B13012037 Fmoc-N(Me)Lys-OH.TFA

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27F3N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

(2S)-6-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H26N2O4.C2HF3O2/c1-24(20(21(25)26)12-6-7-13-23)22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;3-2(4,5)1(6)7/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,25,26);(H,6,7)/t20-;/m0./s1

InChI Key

GWGPXCOWGGXYCE-BDQAORGHSA-N

Isomeric SMILES

CN([C@@H](CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C(CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Strategies for Fmoc N Me Lys Oh.tfa and Its Integration into Peptide Sequences

Stereoselective Synthesis of Fmoc-N(Me)Lys-OH.TFA and Related Lysine (B10760008) Derivatives

The synthesis of N-methylated amino acids presents unique challenges, particularly in maintaining chiral purity. Various chemical routes have been developed to address these challenges, aiming for high yields and enantiopurity. researchgate.net

Chemical Routes to α-N-Methylated Amino Acids

The synthesis of α-N-methylated amino acids has been an area of active research since the pioneering work of Emil Fischer. google.comgoogle.com Modern methods have built upon these early foundations, seeking to overcome limitations such as low yields, over-methylation, and the use of toxic reagents. researchgate.net

Several synthetic strategies are commonly employed:

Reductive Amination: This method involves the reaction of an amino acid with formaldehyde (B43269) to form a Schiff base, which is then reduced. researchgate.net

Alkylation of Protected Amino Acids: Direct alkylation of an amino acid with a protected α-amino group is a common approach. researchgate.netnih.gov For instance, a method utilizing an o-nitrobenzenesulfonyl (o-NBS) group to protect the amine allows for subsequent methylation. acs.orgresearchgate.net

Ring-Opening of 5-Oxazolidinones: This strategy involves the formation of a 5-oxazolidinone (B12669149) from an α-N-carbamoyl or acylamino acid, which is then reduced to yield the α-N-methylated amino acid. google.com

On-Resin Methylation: An alternative to synthesizing the N-methylated amino acid building block separately is to perform the methylation directly on the resin-bound peptide. researchgate.net This typically involves protection of the free amine, selective deprotonation, alkylation, and subsequent deprotection. researchgate.net

A solid-phase synthesis method for Fmoc-N-Me-AA-OH has been developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov This method involves methylation with either dimethyl sulfate (B86663) or methyl iodide. nih.gov After methylation, the o-NBS protecting group is removed, and the N-terminal is reprotected with Fmoc-OSu. nih.gov The final product is cleaved from the resin using a mild solution of 1% trifluoroacetic acid (TFA) to keep the side-chain protecting groups intact. nih.gov

Chiral Purity Considerations in this compound Synthesis

Maintaining the stereochemical integrity of the α-carbon is a critical aspect of synthesizing N-methylated amino acids. Racemization can occur at various stages, particularly during the activation of the carboxyl group for peptide coupling. acs.orgresearchgate.net

Several factors can influence chiral purity:

Reaction Conditions: The choice of base and solvent can significantly impact the degree of racemization. For example, the use of weaker bases is generally preferred. acs.org

Protecting Groups: The nature of the N-protecting group can influence the susceptibility to racemization. Urethane-based protecting groups like Fmoc are known to suppress racemization during coupling. nih.gov

Coupling Reagents: The selection of coupling reagents is crucial. While some reagents can lead to higher racemization, others have been specifically designed to minimize this side reaction. thermofisher.comuniurb.it

The enantiomeric purity of the final product is often assessed using techniques like gas chromatography-mass spectrometry (GC-MS), which can quantify purity levels greater than 99.9%. semanticscholar.org The industrial production of Fmoc-protected amino acids has led to a significant improvement in their quality, with most now available at a high purity of over 99%. nih.govsemanticscholar.org

Optimized Methodologies for Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of N-methylated amino acids into peptides via SPPS is challenging due to steric hindrance, which can lead to incomplete couplings and the formation of side products. peptide.com

Coupling Efficiency and Steric Hindrance with N-Methylated Lysine Residues

The presence of the N-methyl group significantly increases the steric bulk around the α-amino group, making the formation of the peptide bond more difficult. This is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue. peptide.com To overcome this, higher equivalents of the amino acid and coupling reagents, as well as extended reaction times or double/triple couplings, are often necessary. researchgate.net

Advanced Coupling Reagents and Additives (e.g., HATU/HOAt, PyBOP)

To address the challenges of coupling sterically hindered N-methylated amino acids, a variety of advanced coupling reagents have been developed. These reagents are designed to be more reactive and to minimize side reactions like racemization. thermofisher.combachem.com

Coupling Reagent/AdditiveDescriptionKey Advantages for N-Methylated Residues
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)An aminium salt of HOAt. It is a highly effective, stand-alone coupling reagent. thermofisher.compeptide.comParticularly effective for difficult couplings, including those involving N-methyl amino acids. thermofisher.compeptide.com
HOAt (1-Hydroxy-7-azabenzotriazole)A coupling additive used with carbodiimides or as part of onium salts like HATU. thermofisher.comEnhances coupling yields and significantly reduces racemization compared to HOBt. thermofisher.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium (B103445) salt-based coupling reagent. bachem.comA non-toxic alternative to BOP, effective in solid-phase synthesis. bachem.com When combined with HOAt, it shows good results for coupling N-methyl amino acids. peptide.com
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)A phosphonium salt derivative of HOAt, analogous to PyBOP. thermofisher.comiris-biotech.deOffers higher coupling yields than PyBOP and is useful for incorporating hindered amino acids. iris-biotech.de It does not react with free amino groups to form guanidinium (B1211019) byproducts. uniurb.itiris-biotech.de
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)A highly reactive phosphonium salt. bachem.comDeveloped to overcome incomplete couplings to N-methyl amino acids where other reagents fail. bachem.com

This table provides a summary of advanced coupling reagents and their advantages for incorporating N-methylated lysine residues.

Mitigation of Side Reactions (e.g., Diketopiperazine Formation) during Coupling

A common side reaction during the synthesis of peptides containing N-methylated amino acids is the formation of diketopiperazines (DKPs). researchgate.netacs.org This occurs when the N-terminal amino group of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic product. acs.orgiris-biotech.deresearchgate.net The presence of an N-methylated residue at the second position from the N-terminus particularly favors this side reaction due to the preference for a cis-amide bond conformation. acs.org

Several strategies can be employed to minimize DKP formation:

Use of Sterically Hindered Resins: Resins with bulky linkers, such as 2-chlorotrityl chloride (CTC) resin, can sterically hinder the intramolecular cyclization reaction. acs.orgsigmaaldrich.com

Modification of Deprotection Conditions: Alternative Fmoc-deprotection cocktails, such as a solution of 2% DBU and 5% piperazine (B1678402) in NMP, have been shown to drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF. acs.org

Incorporation of Dipeptide Building Blocks: Using pre-formed dipeptides can bypass the vulnerable dipeptidyl-resin stage where DKP formation is most likely to occur. iris-biotech.de

Fmoc Deprotection in the Context of N-Methylated Residues

The synthesis of peptides containing N-methylated amino acids, such as this compound, within a solid-phase peptide synthesis (SPPS) framework requires careful consideration of the deprotection steps. The presence of a methyl group on the backbone amide nitrogen can influence the rate and efficiency of the removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group.

Base-Labile Fmoc Group Removal Conditions (e.g., Piperidine, 4-Methylpiperidine)

The standard procedure for Fmoc group removal in SPPS involves treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comsigmaaldrich.com This process proceeds via a β-elimination mechanism. The base abstracts the acidic proton from the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct and preventing its polymerization or reaction with the newly deprotected amine. researchgate.net

In the context of N-methylated residues, the fundamental mechanism of Fmoc deprotection remains the same. However, the steric hindrance and altered electronic environment introduced by the N-methyl group can affect the reaction kinetics. While standard piperidine conditions are generally effective, alternative bases like 4-methylpiperidine (B120128) (4-MP) have been explored. researchgate.nettandfonline.comscielo.org.mx 4-Methylpiperidine has been shown to be an efficient reagent for Fmoc removal and is considered a "greener" alternative as piperidine is a regulated substance in some regions. tandfonline.comscielo.org.mx Studies have demonstrated that 4-methylpiperidine can be used effectively in SPPS protocols, yielding peptides with comparable purity and yield to those synthesized using piperidine. researchgate.netscielo.org.mx The reaction rates for Fmoc removal with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.netscielo.org.mx

ReagentConcentrationSolventEfficacy in Fmoc RemovalNotes
Piperidine20% (v/v)DMFHighStandard reagent, also acts as a DBF scavenger. researchgate.net
4-Methylpiperidine20% (v/v)DMFHighEfficient alternative to piperidine, considered "greener". tandfonline.comscielo.org.mx
Orthogonal Protecting Group Strategies (e.g., Boc for ε-amino on Lysine)

A cornerstone of successful SPPS is the use of an orthogonal protecting group strategy. This means that different protecting groups can be removed selectively under distinct chemical conditions, without affecting other protecting groups on the peptide chain. iris-biotech.depeptide.com In the synthesis of peptides containing this compound, the most common orthogonal strategy is the Fmoc/tBu (tert-butyl) approach. iris-biotech.debachem.com

The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. iris-biotech.de The side chain of lysine, the ε-amino group, is protected by an acid-labile group, typically the tert-butyloxycarbonyl (Boc) group. openaccesspub.orgchempep.com The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of cleaving the completed peptide from the solid support. iris-biotech.dechempep.combenchchem.com

This orthogonality is crucial. It ensures that the lysine side chain remains protected throughout the synthesis, preventing it from reacting with activated amino acids during the coupling steps. drivehq.com The use of Fmoc-Lys(Boc)-OH is a standard building block in Fmoc/tBu SPPS. openaccesspub.orgchempep.com This dual-protection scheme allows for the stepwise elongation of the peptide chain with precise control over the sequence. benchchem.com

Other protecting groups for the lysine side chain that are orthogonal to Fmoc include the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups. These are removed by treatment with dilute hydrazine (B178648) in DMF, offering another layer of orthogonality for more complex synthetic schemes, such as the on-resin cyclization or branching of peptides. iris-biotech.desigmaaldrich.com

Protecting GroupChemical NameTarget Functional GroupDeprotection ConditionsOrthogonality with Fmoc
Fmoc 9-Fluorenylmethoxycarbonylα-Amino group20% Piperidine in DMF-
Boc tert-Butyloxycarbonylε-Amino group of LysineTrifluoroacetic Acid (TFA)Yes iris-biotech.dechempep.com
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylε-Amino group of Lysine2% Hydrazine in DMFYes iris-biotech.desigmaaldrich.com

On-Resin N-Methylation Techniques for Lysine Residues

While the incorporation of pre-synthesized N-methylated amino acids like this compound is a common strategy, an alternative approach is to perform the N-methylation reaction directly on the peptide while it is still attached to the solid support.

Selective Alkylation of Amide Nitrogen on Solid Support (e.g., Biron-Kessler method)

One of the most effective methods for on-resin N-methylation is a procedure based on the work of Fukuyama and further optimized by Kessler and others. researchgate.netresearchgate.net This multi-step process allows for the site-selective methylation of a specific amide nitrogen in the peptide backbone. researchgate.net

The general procedure, often referred to as the Biron-Kessler method, involves the following steps:

Sulfonylation: After the desired amino acid (in this case, lysine) is coupled and its Nα-Fmoc group is removed, the free primary amine is reacted with an activating agent, typically 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) or 2,4-dinitrobenzenesulfonyl chloride, to form a sulfonamide. acs.orggoogle.com

Methylation: The sulfonamide nitrogen is then methylated. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net

Desulfonylation: The activating o-NBS group is subsequently removed by nucleophilic attack, commonly with β-mercaptoethanol and a base, to reveal the secondary N-methyl amine. nih.gov

This method provides an inherent purification advantage, as the deprotection with mercaptoethanol is selective for the N-alkylated sulfonamide; unreacted (non-methylated) sulfonamides are not cleaved under these conditions. nih.gov This technique has been successfully used to create libraries of N-methylated peptides. nih.gov

Compatibility with Fmoc/tBu SPPS Protocols

A critical advantage of on-resin N-methylation techniques like the Biron-Kessler method is their compatibility with standard Fmoc/tBu SPPS protocols. acs.orggoogle.com The reagents and conditions used for the sulfonylation, methylation, and desulfonylation steps are generally orthogonal to the acid-labile side-chain protecting groups (like Boc on lysine or tBu on serine, threonine, and tyrosine) and the acid-cleavable linkers that attach the peptide to the resin. google.comgoogle.com

This compatibility allows for the synthesis of complex peptides containing both standard and N-methylated amino acids. The on-resin methylation can be performed at any desired position in the peptide sequence by simply inserting the three-step methylation procedure after the coupling of the target amino acid and removal of its Fmoc group. nih.gov The synthesis can then continue with the coupling of the next amino acid onto the newly formed N-methylated amine. It is important to note that coupling onto an N-methylated amine can be more challenging due to steric hindrance and may require stronger coupling reagents or longer reaction times. nih.gov

Ribosomal and Chemoenzymatic Approaches to N-Methylated Peptides

Beyond traditional chemical synthesis, biological and semi-synthetic methods are emerging for the production of N-methylated peptides.

N-methylated amino acids are common in nonribosomal peptides (NRPs), a class of natural products with diverse biological activities. nih.govacs.org The presence of N-methyl groups can enhance properties like conformational rigidity, membrane permeability, and resistance to proteases. nih.govacs.orgnih.gov

Recent advancements have enabled the ribosomal synthesis of peptides containing N-methylated amino acids. nih.govnih.govacs.org One strategy involves supplementing a reconstituted in vitro translation system (like the PURE system) with pre-charged tRNAs. nih.govacs.org In this approach, a total tRNA mixture is enzymatically charged with a natural amino acid, which is then chemically N-methylated. nih.govacs.org This N-methyl aminoacyl-tRNA is then added to the translation reaction where the corresponding natural amino acid and its synthetase have been omitted, allowing for the site-specific incorporation of the N-methylated residue into the growing peptide chain based on the mRNA template. nih.govacs.org This method has been used to incorporate multiple N-methylated residues, such as N-Me-Leu, N-Me-Thr, and N-Me-Val, into a single peptide. nih.govnih.govacs.org

Chemoenzymatic peptide synthesis (CEPS) combines the specificity of enzymes with the flexibility of chemical synthesis. qyaobio.com This approach often utilizes proteases in reverse, catalyzing the formation of peptide bonds rather than their hydrolysis. qyaobio.comrsc.org By controlling reaction conditions (e.g., using organic solvents, substrate mimics, or frozen aqueous solutions), the equilibrium can be shifted towards synthesis. rsc.orgnih.gov Engineered proteases, or "ligases," have been developed with enhanced synthetic activity and reduced hydrolytic activity. rsc.org For instance, an engineered variant of trypsin, termed "trypsiligase," shows improved ligation activity. rsc.org While the direct enzymatic incorporation of N-methylated amino acids is complex, chemoenzymatic strategies can be used to ligate peptide fragments, where one or more fragments have been chemically synthesized to contain N-methylated residues. nih.gov This provides a powerful method for assembling larger, modified proteins. nih.gov

ApproachDescriptionKey Features
Ribosomal Synthesis Utilizes in vitro translation systems (e.g., PURE system) with chemically modified N-methyl aminoacyl-tRNAs. nih.govacs.orgTemplate-directed synthesis; allows for incorporation of multiple N-methylated residues. nih.govnih.gov
Chemoenzymatic Synthesis Employs enzymes (often engineered proteases) to ligate chemically synthesized peptide fragments, some containing N-methylated residues. rsc.orgnih.govHigh specificity; mild reaction conditions; can produce large, complex peptides. qyaobio.comrsc.org

Conformational Dynamics and Structural Perturbations Induced by N Methylated Lysine in Peptides

Influence on Peptide Backbone Conformation and Flexibility

The N-methylation of a lysine (B10760008) residue directly impacts the local geometry and flexibility of the peptide backbone. This modification introduces steric hindrance and eliminates a crucial hydrogen bond donor, leading to a cascade of effects that alter the peptide's conformational preferences. scielo.org.mx

One of the most significant consequences of N-methylation is its influence on the geometry of the preceding amide bond. In standard peptides, the trans conformation of the amide bond is overwhelmingly favored energetically over the cis conformation. However, N-methylation lowers the energy barrier between the cis and trans isomers. ub.edu This makes the cis conformation more accessible, leading to a mixture of both isomers in solution. nih.gov

The preference for cis or trans is not absolute and can be influenced by the surrounding amino acid sequence and the polarity of the solvent. For instance, studies on model peptides have shown that the stereochemistry of the adjacent residues plays a critical role. The introduction of steric strain, known as pseudoallylic strain, between the N-methyl group and atoms of adjacent residues can be used to control the cis/trans equilibrium. rsc.orgrsc.org In heterochiral systems (e.g., an N-methylated D-amino acid next to an L-amino acid), the trans conformation can be favored, while in homochiral systems, the population of the cis conformer may increase. rsc.org This modulation of the amide bond geometry introduces a level of conformational diversity not typically seen in their non-methylated counterparts. ub.edu

Table 1: Influence of N-Methylation and Stereochemistry on Amide Bond Conformation (Ktrans/cis) in Model Peptides
Peptide SystemDescriptionPredominant ConformationObserved Ktrans/cisReference
Homochiral (L-Ala-L-NMe-Ala)N-methylation in a sequence of same-chirality amino acids.Increased cis populationReduced Ktrans/cis rsc.org
Heterochiral (D-Ala-L-NMe-Ala)N-methylation in a sequence of opposite-chirality amino acids.trans favoredIncreased Ktrans/cis rsc.org
Ac-(Z)-Δ(Me)Phe-NHMeN-methylated dehydroamino acid.cis favored in solutionLow Ktrans/cis nih.gov
Cyclic Peptides (e.g., Cyclosporin A)Multiple N-methylations in a constrained macrocycle.Mix of cis and trans bondsConformer-dependent ru.nlosti.gov

The amide proton is a fundamental participant in the formation of intramolecular hydrogen bonds, which are the cornerstone of stable secondary structures like α-helices and β-sheets. The substitution of this proton with a methyl group eliminates the hydrogen bond donor capacity at that position. scielo.org.mxmdpi.com This disruption can have several consequences:

Destabilization of Secondary Structures: By preventing the formation of a key hydrogen bond, N-methylation can destabilize or disrupt canonical secondary structures. researchgate.netmdpi.com For example, the regular pattern of (i, i+4) hydrogen bonds that defines an α-helix is broken at the site of methylation.

Altered Solvent Exposure: The loss of intramolecular hydrogen bonds can lead to increased exposure of the peptide backbone to the solvent. pnas.org However, N-methylation also increases the lipophilicity of the peptide. scielo.org.mx This dual effect can lead to complex changes in solubility and membrane permeability, a property exploited in drugs like Cyclosporin A. nih.gov

Formation of Alternative Hydrogen Bonds: The conformational flexibility introduced by N-methylation may allow for the formation of alternative, non-canonical intramolecular hydrogen bonds, stabilizing different conformers. ub.edu In some cases, the peptide may adopt a "closed" conformation to shield its polar backbone from a hydrophobic environment by forming internal hydrogen bonds where possible, a chameleonic behavior crucial for passive membrane diffusion. acs.org Studies on gas-phase peptides have also highlighted that methylation on the lysine side chain can alter hydrogen bonding networks and favor specific tautomers. iu.edu

Effects on Peptide Secondary and Tertiary Structures

The local changes in backbone geometry and hydrogen bonding potential induced by N-methylated lysine ripple through the peptide, influencing the formation and stability of larger structural motifs.

The incorporation of N-methylated lysine often has a detrimental effect on α-helical structures due to the disruption of the hydrogen-bonding pattern. mdpi.com Studies on polyalanine-based peptides have shown that the position of a charged lysine residue can significantly impact helix stability, and while these studies did not focus on N-methylation, they underscore the sensitivity of helices to modifications. nih.gov The removal of the amide proton through N-methylation directly prevents the formation of the hydrogen bond required to maintain the helical turn at that position. mdpi.com

Conversely, N-methylation is a powerful tool for inducing β-turn structures. rsc.org A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, and it is often stabilized by a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+3. While N-methylation at certain positions could disrupt this, its steric influence, particularly when combined with specific stereochemistry, can strongly promote turn formation. rsc.orgrsc.org For example, an N-methylated amino acid at the i+1 or i+2 position of a turn can introduce steric strain that restricts the conformational freedom of the backbone, effectively nucleating a β-hairpin or β-sheet structure. rsc.orgrsc.org The combination of an N-methylated D-amino acid followed by an N-methylated L-amino acid is particularly effective at inducing a stable βII' turn. rsc.org

Table 2: Effect of N-Methylation on Peptide Secondary Structure Content
Peptide SystemModificationObserved Structural ChangeReference
Antimicrobial Peptide (TA4)N-MePhe substitutionReduction of helical structure from 36% to 27%; slight increase in β-structure and turn content. mdpi.com
Linear Heterochiral PeptidesN-methylation of D- and L-amino acids at turn positionNucleates β-sheet conformation without covalent constraints. rsc.org
Pin 1 WW domainN-methylation at the i+1–i+2 amide bond of a reverse turnStabilized well-folded β-sheets in aqueous solution. rsc.org
Gramicidin S (β-type structure)N-methylation of residues in internal H-bondsSignificant alteration of secondary structure and amphipathicity. mdpi.com

A hallmark of N-methylated peptides is their conformational heterogeneity. ru.nlnih.gov The lower energy barrier for cis/trans isomerization and the altered hydrogen bonding landscape mean that these peptides rarely exist as a single, static structure in solution. Instead, they populate an ensemble of interconverting conformers. ru.nlacs.org This dynamic nature is an inherent outcome of N-methylation. ru.nl

The characterization of these conformational ensembles requires sophisticated analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, capable of identifying the presence of multiple conformers through distinct sets of signals for cis and trans isomers and measuring the rates of their interconversion. ru.nlosti.govacs.org However, the low number of nuclear Overhauser effects (NOEs) in N-methylated peptides can make precise structure determination challenging. acs.org

Ion-mobility spectrometry-mass spectrometry (cIMS-MS) has emerged as a powerful complementary technique. ru.nlosti.gov It separates peptide ions based on their shape and size in the gas phase, allowing for the direct observation of different conformational families. ru.nl By combining NMR, cIMS-MS, and computational molecular dynamics simulations, researchers can build a comprehensive picture of the conformational landscape, identifying the populations of different states and the energy barriers between them. ru.nlosti.govrsc.org For example, detailed studies on Cyclosporin A have revealed a complex interplay of multiple conformers, with the ability to transition between "open" aqueous-soluble states and "closed" membrane-permeable states being crucial for its biological activity. ru.nlosti.gov

Stereochemical Implications of N-Methylated Lysine on Peptide Folding

The stereochemistry of the amino acid residue bearing the N-methyl group is a critical determinant of its impact on peptide folding. The combination of N-methylation with a D-amino acid (a non-proteinogenic stereoisomer) can be particularly influential. mdpi.com

Research has shown that while incorporating D-amino acids can modify a peptide's secondary structure, the effect is magnified when that D-amino acid is also N-methylated. mdpi.com A key finding is that an N-methylated D-amino acid residue is a highly effective β-turn nucleator, specifically promoting a βII' turn. rsc.org This turn-inducing property is powerful enough to drive the folding of linear peptides into stable β-hairpin structures in solution, a task that is challenging without cyclic constraints or specific turn-inducing sequences like D-Pro-Gly. rsc.orgrsc.org

The stability imparted by this motif arises from the reduction in conformational entropy at the turn, which is a result of the steric constraints imposed by the N-methyl group in the context of a heterochiral sequence. rsc.org This principle has been exploited to re-engineer and stabilize β-sheet proteins. rsc.org Furthermore, thermodynamic and computational studies on histone peptides have revealed that while epigenetic enzymes like methyltransferases and demethylases are highly specific for L-lysine, some "reader" proteins that bind to methylated lysine show a greater tolerance for D-lysine stereochemistry, suggesting that the structural context of the interaction is crucial. nih.gov This interplay between N-methylation and stereochemistry provides a sophisticated tool for precisely controlling peptide folding and designing peptidomimetics with specific, predictable three-dimensional structures.

Computational and Theoretical Studies of N Methylated Lysine Containing Peptides

Molecular Dynamics Simulations and Enhanced Sampling Techniques

Molecular dynamics (MD) simulations, augmented by enhanced sampling techniques, have become powerful tools for exploring the complex conformational landscapes of N-methylated peptides. These methods allow researchers to overcome the high energy barriers that separate different peptide conformations and to efficiently characterize their structural ensembles. rsc.org

MD simulations coupled with enhanced sampling methods like replica-exchange MD (REMD) and simulated tempering (ST) are employed to comprehensively explore the conformational landscape. biorxiv.orgbiorxiv.org These techniques are crucial because conventional MD simulations are often insufficient to overcome the high free energy barriers separating different conformational states of cyclic and N-methylated peptides. biorxiv.orgbiorxiv.org For instance, studies on cyclic peptides have shown that methods like bias-exchanged metadynamics (BE-MetaD) can effectively sample the conformational space. biorxiv.org The exploration is further complicated by the potential for cis/trans isomerization of the N-methylated amide bond, which significantly expands the accessible conformational states. plos.org

Gaussian accelerated molecular dynamics (GaMD) is another enhanced sampling technique that has been successfully used to study the conformational free energy landscape of N-methylated peptides, particularly in relation to their permeability. plos.orgwvu.edumdpi.com GaMD simulations have demonstrated that increasing the degree of N-methylation can shift the conformational equilibrium towards a higher population of cis amide bond conformations. plos.org This shift is influenced by both the solvent environment and the steric hindrance imposed by the methyl group. plos.org

The table below summarizes various enhanced sampling techniques used in the study of N-methylated peptides.

Enhanced Sampling TechniquePurpose and Application in N-Methylated Peptide Studies
Replica-Exchange MD (REMD) Explores the conformational landscape by running parallel simulations at different temperatures, allowing for the crossing of high energy barriers. biorxiv.orgbiorxiv.org
Simulated Tempering (ST) Similar to REMD, it facilitates the exploration of conformational space by varying the temperature of a single simulation. biorxiv.orgbiorxiv.org
Bias-Exchanged Metadynamics (BE-MetaD) Accelerates the sampling of rare events by adding a history-dependent bias potential to the system's Hamiltonian, effectively "filling" the free energy wells and pushing the system to explore new conformations. biorxiv.orgresearchgate.net
Gaussian Accelerated MD (GaMD) Reduces energy barriers by adding a harmonic boost potential, allowing for more efficient exploration of the conformational space and calculation of free energy profiles. plos.orgwvu.edumdpi.com

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. mdpi.com Developing and validating force fields for N-methylated amino acids is a critical area of research, as standard force fields may not accurately capture the unique electronic and steric properties of these modified residues. rsc.orgjst.go.jp

Several studies have focused on developing and testing force fields for N-methylated peptides. rsc.orgbiorxiv.org For example, the performance of various force fields like Amber96, Amber14, RSFF2C, and CHARMM36 have been evaluated for their ability to reproduce experimental structures of N-methylated cyclic peptides. biorxiv.orgbiorxiv.org One study found that the residue-specific force field, RSFF2, could accurately replicate experimental structures when the correct amide isomer configurations were enforced. rsc.org

A significant challenge in force field development for N-methylated systems is the accurate representation of the backbone dihedral angles (φ and ψ). To address this, grid correction maps (CMAP) have been developed for N-methylated amino acids within the CHARMM force field. jst.go.jpnih.gov These CMAP terms provide a correction to the potential energy surface, improving the accuracy of backbone conformations. jst.go.jpnih.gov The validation of these force fields is often performed by comparing simulation results with experimental data, such as NMR spectroscopy. jst.go.jpscirp.org

The development of force fields for a wide range of non-canonical amino acids, including N-methylated and β-amino acids, is ongoing. acs.org For instance, AMBER ff03 compatible charge parameters have been developed for a large library of such amino acids using the RESP fitting approach. acs.org These efforts are crucial for enabling accurate in silico studies of peptides containing these modifications. nih.govacs.org

The table below highlights some of the force fields used in simulations of N-methylated peptides.

Force FieldKey Features and Applications for N-Methylated Peptides
AMBER (e.g., ff03, ff14SB) Widely used force fields for biomolecular simulations. Specific parameters for N-methylated residues have been developed and validated. acs.orgacs.org
CHARMM (e.g., CHARMM27, CGenFF) Another popular force field family. Development includes CMAP terms specifically for N-methylated amino acids to improve backbone conformational accuracy. jst.go.jpnih.govnih.govnih.gov
RSFF2 A residue-specific force field that has shown good performance in reproducing experimental structures of N-methylated cyclic peptides. rsc.org
OPLS-AA A well-established force field that has been reparametrized for proteins by comparing with quantum chemical calculations on peptides. nih.gov
GAFF2 A general Amber force field often used for small organic molecules, including modified amino acids. acs.org

Quantum Chemical Calculations for Amide Bond Rotational Barriers

Quantum chemical (QC) calculations provide a high-level theoretical approach to investigate the electronic structure and energetics of molecules, including the rotational barriers of amide bonds in N-methylated peptides. The introduction of a methyl group on the amide nitrogen significantly influences the barrier to rotation around the C-N bond, which is a key determinant of the peptide's conformational dynamics.

Studies using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to calculate these rotational barriers. acs.orgrsc.orgresearchgate.netnih.gov These calculations have shown that N-methylation generally lowers the energy barrier for cis/trans isomerization compared to their non-methylated counterparts. rsc.org This lowering of the activation energy can be attributed to steric repulsion and electronic effects. acs.orgresearchgate.net

For example, calculations on N-methyl-substituted amides and thioamides have revealed the importance of steric repulsion between the methyl group and other atoms in the molecule. acs.orgresearchgate.net The transition states for C-N bond rotation in N,N-dimethyl amides have been found to have significantly larger methyl rotational barriers than the ground states, which is attributed to smaller CH3-N-CH3 bond angles in the transition state. acs.orgresearchgate.net

The choice of computational method and basis set is crucial for obtaining accurate results. While semi-empirical methods like AM1 can provide qualitative trends, they are known to underestimate the rotational barriers. kirj.ee Higher-level ab initio and DFT methods are generally required for quantitative accuracy. nih.govkirj.ee

The table below presents a summary of calculated rotational energy barriers for representative amide bonds.

Compound/SystemComputational MethodCalculated Rotational Barrier (kcal/mol)
N-methylformamideMP2/6-311+G**~0.8 (destabilization due to H-C(Me)-N-H eclipsed torsion) acs.orgresearchgate.net
(E)-3-(dimethylamino)-N,N-dimethylacrylamideDFTAmide: 12.4, Enamine: 11.7 nih.gov
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDFTAmide: 16.4, Enamine: 18.6 nih.gov
Ac-X-OMe (various amino acids)DFT (B3LYP/6-31G)N-methylation lowers the cis/trans activation energy (Ea) rsc.org

Predictive Modeling of Structure-Activity Relationships and Membrane Permeability

Predictive modeling plays a crucial role in understanding and optimizing the properties of N-methylated peptides, particularly their structure-activity relationships (SAR) and membrane permeability. biorxiv.orgbiorxiv.org These models leverage computational data from MD simulations and QC calculations, as well as experimental data, to establish correlations between molecular features and biological outcomes.

N-methylation is a widely used strategy to enhance the membrane permeability of peptides. nih.govoup.com This is often attributed to the "chameleon-like" behavior of N-methylated peptides, where they can adopt a "closed" conformation in hydrophobic environments (like a cell membrane) by forming intramolecular hydrogen bonds and shielding polar groups. oup.com This conformational flexibility is a key factor in their ability to passively diffuse across membranes.

Computational models are used to predict the permeability of N-methylated peptides by calculating properties such as the free energy of transfer from water to a membrane-mimetic solvent (e.g., chloroform (B151607) or octanol). plos.orgnih.gov These physics-based models have been successful in predicting the relative permeabilities of cyclic peptides. nih.gov

Machine learning (ML) and deep learning models are also increasingly being used to predict peptide properties. biorxiv.orgdiva-portal.org These models can be trained on large datasets of peptides with known properties to learn complex relationships between sequence, structure, and activity. biorxiv.orgbiorxiv.org For example, deep learning models have been developed to predict the membrane permeability of cyclic peptides, taking into account modifications like N-methylation. biorxiv.orgbiorxiv.org These models can accelerate the discovery of new peptide drugs by enabling virtual screening of large compound libraries. mdpi.combiorxiv.org

The development of quantitative structure-activity relationship (QSAR) models for N-methylated peptides is another active area of research. biorxiv.org These models aim to identify the key molecular descriptors that correlate with biological activity, providing insights for rational peptide design. nih.govmdpi.com

The table below summarizes different modeling approaches and their applications in studying N-methylated peptides.

Modeling ApproachApplicationKey Findings/Insights
Physics-based free energy calculations Predicting passive membrane permeability. nih.govPermeability correlates with the ability to form intramolecular hydrogen bonds in nonpolar environments. nih.govnih.gov
Molecular Dynamics with solvent effects Investigating the influence of solvent on conformation and permeability. plos.orgN-methylation and solvent exposure are major drivers of conformational changes related to permeability. plos.orgmdpi.com
Machine Learning/Deep Learning Predicting membrane permeability and other properties from sequence/structure. biorxiv.orgbiorxiv.orgbiorxiv.orgdiva-portal.orgCan successfully model complex relationships and accelerate virtual screening of peptide libraries. biorxiv.orgbiorxiv.org
QSAR Establishing structure-activity relationships. nih.govbiorxiv.orgIdentifies key molecular features responsible for biological activity, guiding lead optimization. nih.gov

Advanced Analytical Characterization Techniques for Peptides Incorporating Fmoc N Me Lys Oh.tfa

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed analysis of peptide structures in solution. springernature.com For peptides containing Fmoc-N(Me)Lys-OH, NMR provides specific insights into the conformation of both the peptide backbone and the N-methylated lysine (B10760008) side chain. researchgate.net

1H and 13C NMR are used to assign the chemical shifts of protons and carbons within the peptide. scienceopen.com The N-methyl group on the lysine residue introduces a distinct singlet in the 1H NMR spectrum, typically appearing around 2.3-3.1 ppm. scienceopen.comamazonaws.com This signal provides a clear marker for the presence and local environment of the N-methylation. The chemical shifts of the α-proton and other side-chain protons of the N-methylated lysine can also be affected, providing information about the local conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) , are employed to establish through-bond connectivity between protons within an amino acid residue. uzh.chnmims.edu This allows for the complete assignment of all proton signals for each amino acid in the peptide sequence. uzh.chNOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons, which is crucial for determining the three-dimensional structure of the peptide. The presence of the N-methyl group can influence the local backbone conformation, potentially leading to unique NOE patterns that can be used to define the peptide's fold.

The table below summarizes typical 1H NMR chemical shifts for key protons in an N-methylated lysine residue within a peptide.

ProtonTypical Chemical Shift (ppm)
N-CH3~2.3 - 3.1
α-CH~4.0 - 4.5
β-CH2~1.6 - 1.9
γ-CH2~1.3 - 1.5
δ-CH2~1.5 - 1.7
ε-CH2~2.9 - 3.3

Note: Actual chemical shifts can vary depending on the peptide sequence, solvent, and temperature.

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. researchgate.net CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. The incorporation of an N-methylated lysine can influence the peptide's propensity to adopt a particular secondary structure. For example, N-methylation can disrupt hydrogen bonding patterns necessary for stable α-helices or β-sheets, leading to changes in the CD spectrum. nih.govnih.gov

Infrared (IR) spectroscopy , particularly in the amide I region (1600-1700 cm⁻¹), provides information about the C=O stretching vibrations of the peptide backbone. researchgate.netnih.gov The frequency of the amide I band is sensitive to the secondary structure of the peptide. researchgate.netnih.gov For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a stronger band around 1620-1640 cm⁻¹. The presence of Fmoc-N(Me)Lys-OH can lead to shifts in these frequencies, indicating alterations in the peptide's secondary structure.

The following table outlines the characteristic IR amide I band frequencies for common peptide secondary structures.

Secondary StructureAmide I Frequency (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
Random Coil~1645
β-Turn1660 - 1685

X-ray diffraction provides high-resolution structural information of molecules in their crystalline state. researchgate.net For peptides containing Fmoc-N(Me)Lys-OH, this technique can precisely determine the bond lengths, bond angles, and torsion angles of the N-methylated residue and its surrounding amino acids. This information is invaluable for understanding how N-methylation affects the local geometry of the peptide backbone and the conformation of the lysine side chain in the solid state. While obtaining suitable crystals of peptides can be challenging, the resulting structures offer an unparalleled level of detail. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone for the characterization of peptides, providing information on molecular weight, sequence, and post-translational modifications. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a peptide with high accuracy. uiw.edu This allows for the unambiguous confirmation of the elemental composition of the peptide, verifying the successful incorporation of the Fmoc-N(Me)Lys-OH residue. The high mass accuracy of HRMS can distinguish between isobaric species and confirm the presence of the N-methyl group.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying the location of post-translational modifications. nih.govnih.gov In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides information about the amino acid sequence. researchgate.net

The presence of an N-methylated lysine residue can influence the fragmentation pattern. The N-methyl group can alter the charge distribution on the peptide backbone, potentially leading to changes in the relative intensities of the b- and y-type fragment ions. The mass difference of 14 Da (the mass of a methyl group) between fragment ions can be used to pinpoint the location of the N-methylation. Specialized fragmentation techniques, such as Electron Transfer Dissociation (ETD), can be particularly useful for preserving labile modifications and providing unambiguous sequence information for N-methylated peptides.

The table below shows the mass shift observed in fragment ions due to the N-methylation of a lysine residue.

Fragment Ion TypeMass Shift (Da)
b-ions (containing the N-terminus)+14 (if N-methylated residue is included)
y-ions (containing the C-terminus)+14 (if N-methylated residue is included)

Quantitative Proteomics Approaches for Methylation Site Identification

The identification and quantification of lysine methylation sites within the proteome are critical for understanding its role in cellular regulation. nih.govnih.gov Mass spectrometry (MS) is the core technology for this analysis, and synthetic peptides, such as those created using Fmoc-N(Me)Lys-OH.TFA, serve as essential standards for method validation and accurate quantification. nih.govnih.gov

One of the most powerful techniques in this area is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). hopkinsmedicine.orgwikipedia.orgchempep.com In a typical SILAC experiment, two cell populations are grown in media containing either a "light" (normal) or "heavy" (stable isotope-labeled) form of an amino acid, like lysine. sigmaaldrich.comthermofisher.com After experimental treatment, the cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchempep.com

The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities between the heavy and light peptides provides a precise measure of the relative change in protein or modification abundance between the two conditions. sigmaaldrich.com

Synthetic peptides containing N(Me)Lys, produced via solid-phase peptide synthesis (SPPS) with this compound, are crucial in this workflow. They can be used as:

Internal Standards: A known quantity of a "heavy" labeled synthetic peptide mimicking a sequence of interest can be spiked into a "light" biological sample. This allows for absolute quantification of the endogenous, unmodified, or modified peptide.

Validation of Identifications: The fragmentation pattern (MS/MS spectrum) of a synthetic N(Me)Lys-containing peptide provides a definitive reference. researchgate.net This reference spectrum can be compared against spectra obtained from complex biological samples to confidently validate the presence of a specific methylation site, reducing the false discovery rate. nih.gov

Enrichment Strategy Development: Pan-specific antibodies that recognize methylated lysine are often used to enrich modified peptides from a complex digest before MS analysis. nih.gov Synthetic peptides help characterize the specificity and efficiency of these antibodies.

The table below illustrates a hypothetical SILAC experiment to quantify changes in methylation at a specific lysine site.

ParameterCondition A (Control)Condition B (Treated)Analysis
SILAC Label "Light" Lysine (¹²C₆, ¹⁴N₂)"Heavy" Lysine (¹³C₆, ¹⁵N₂)Cells are cultured for >5 doublings.
Peptide of Interest VATVS-K(Me)-LGR (Light)VATVS-K(Me)-LGR (Heavy)Proteins are extracted, combined, and digested.
MS Signal Peak at m/z (Light)Peak at m/z + 8 Da (Heavy)Peptides are analyzed by LC-MS/MS.
Quantification Intensity Ratio (Heavy/Light)A ratio > 1 indicates increased methylation in Condition B.

Chromatographic Separation and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and indispensable technique for both the purification of crude synthetic peptides and the assessment of their final purity. hplc.eubachem.com The method separates molecules based on their hydrophobicity. In a typical setup, peptides are loaded onto a column packed with a nonpolar stationary phase (e.g., C18-modified silica) and eluted with a gradient of increasing organic solvent concentration. bachem.com

For peptides incorporating N(Me)Lys, the separation can be challenging. Lysine methylation makes the peptide more basic and hydrophilic, which can lead to poor retention on traditional RP-HPLC columns under acidic conditions. nih.gov The standard mobile phase consists of a binary solvent system:

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN) hplc.euresearchgate.net

TFA acts as an ion-pairing agent, neutralizing the positive charges on basic residues like lysine and arginine, thereby increasing their hydrophobicity and retention on the column. researchgate.net A linear gradient, where the percentage of Solvent B is steadily increased, is used to elute the peptides, with more hydrophobic peptides eluting at higher ACN concentrations. hplc.eu

The table below shows a typical purification gradient for a synthetic peptide.

Time (minutes)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in ACN)Purpose
0 - 595%5%Column equilibration and sample loading
5 - 3595% → 55%5% → 45%Elution of peptide and impurities
35 - 4055% → 5%45% → 95%Column wash
40 - 455% → 95%95% → 5%Return to initial conditions

To improve the separation of hydrophilic or methylated peptides, alternative strategies such as performing separations at a neutral pH can increase retention. nih.gov Purity is assessed by integrating the area of the target peptide peak and expressing it as a percentage of the total area of all peaks detected, typically at a wavelength of 210-220 nm. bachem.com

Monitoring of Reaction Progress and Side Product Formation (e.g., Kaiser Test, UV/Vis)

Effective monitoring during solid-phase peptide synthesis (SPPS) is crucial to maximize the yield of the desired peptide and minimize the formation of side products like deletion sequences. chempep.com

UV/Vis Spectroscopy for Fmoc-Deprotection The Fmoc (9-fluorenylmethyloxycarbonyl) group is the Nα-protecting group used with this compound. This group is removed at the beginning of each coupling cycle by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govnih.gov The cleavage reaction releases a dibenzofulvene (DBF) molecule, which is trapped by piperidine to form a DBF-piperidine adduct. chempep.comiris-biotech.de This adduct has a strong and distinct UV absorbance maximum around 301 nm. iris-biotech.de By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group removed can be quantified, providing a real-time, non-destructive method to monitor the reaction's completion and ensure the N-terminus is free for the next coupling step. nih.gov

Qualitative Colorimetric Tests for Coupling Completion After the Fmoc group is removed, the next Fmoc-protected amino acid is coupled to the newly exposed N-terminal amine. Qualitative tests are performed on a small sample of resin beads to confirm that the coupling reaction has gone to completion.

Kaiser Test: The Kaiser test is a highly sensitive method for detecting free primary amines. peptide.com A positive result, indicated by an intense blue color on the resin beads and in the solution, signifies the presence of unreacted primary amines and therefore an incomplete coupling reaction. peptide.comiris-biotech.de However, the Kaiser test is unreliable for secondary amines, such as the N-terminus of proline or an N-methylated amino acid. peptide.compeptide.com When a peptide sequence has an N-methylated amino acid at its N-terminus, the Kaiser test will yield an ambiguous reddish-brown color or a false negative result. chempep.comthieme.de

Chloranil Test: For sequences where an N-methylated amino acid (or proline) is at the N-terminus, the Chloranil test is a more reliable alternative. peptide.comiris-biotech.de This test specifically detects secondary amines. A positive result, indicating an incomplete coupling, is shown by the development of a blue or green color on the resin beads. iris-biotech.depeptide.com

The table below summarizes the appropriate tests for monitoring coupling reactions.

N-Terminal Amino AcidTest for Incomplete CouplingPositive ResultNegative Result (Complete Coupling)
Any Primary Amine (e.g., Ala, Gly, Lys)Kaiser TestIntense Blue ColorYellow / Colorless
Secondary Amine (e.g., Pro, N(Me)Ala)Chloranil TestBlue / Green ColorYellow / Colorless
Secondary Amine (e.g., Pro, N(Me)Ala)Kaiser TestAmbiguous Red/BrownAmbiguous Red/Brown or Yellow

By using these monitoring techniques, chemists can decide whether to repeat a coupling step or to cap any unreacted amines before proceeding to the next cycle, thereby ensuring the highest possible quality of the final peptide product. peptide.com

Applications and Functional Impact of N Methylated Lysine Residues in Peptidomimetics and Chemical Biology

Design and Development of Peptidomimetic Therapeutics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The N-methylation of lysine (B10760008) residues is a key strategy in achieving these improvements.

Engineering of Protease-Resistant Peptide Scaffolds

A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. N-methylation of the peptide backbone, including the lysine side chain, can confer significant resistance to enzymatic cleavage. nih.govpeptidetherapeutics.orgnih.gov This increased stability is attributed to the steric hindrance provided by the methyl group, which prevents the peptide from adopting the necessary conformation for protease binding and subsequent hydrolysis. nih.gov

Research has demonstrated that peptides containing N-methylated lysines exhibit enhanced stability against common proteases like trypsin and lysyl endopeptidase. nih.gov This resistance to degradation prolongs the in vivo half-life of the peptide, a critical factor for therapeutic efficacy. google.com The use of building blocks like Fmoc-N(Me)Lys(Boc)-OH in solid-phase peptide synthesis (SPPS) allows for the precise and efficient incorporation of these modified residues into peptide sequences. nih.govsigmaaldrich.com

Table 1: Impact of N-Methylation on Proteolytic Stability

Peptide Modification Protease Observation Reference
N-terminal Aib residue Plasma proteases Effectively protected peptides from degradation. frontiersin.org
Replacement with D- and unnatural amino acids Plasma proteases Increased peptide stability. frontiersin.org
N-methylation of Lysine Trypsin, Lysyl endopeptidase Increased resistance to enzymatic action. nih.gov

Modulation of Receptor Binding Affinity and Selectivity

The introduction of a methyl group to a lysine residue can significantly alter the non-covalent interactions that govern peptide-receptor binding. uni.lu While methylation increases the residue's polarizability, which could strengthen interactions, it also introduces steric bulk and can alter the local electronic environment, potentially weakening electrostatic interactions like salt bridges and hydrogen bonds. uni.lu This dual effect allows for the fine-tuning of binding affinity and selectivity.

Table 2: Factors Influenced by Lysine N-Methylation in Receptor Interaction

Factor Effect of N-Methylation Consequence for Receptor Binding Reference
Hydrophobicity Increased Can enhance binding in hydrophobic pockets. uni.lu
Steric Hindrance Increased Can either improve or hinder fit within the binding site. nih.gov
Electronic Properties Altered Can weaken electrostatic interactions (e.g., salt bridges). uni.lu
Conformational Flexibility Reduced Can lock the peptide into a bioactive conformation. researchgate.net

Roles in Epigenetics and Histone Modification Mimicry

The post-translational modification of histones, including the methylation of lysine residues, plays a critical role in regulating gene expression. The ability to synthesize peptides that mimic these modified histone tails is essential for studying the mechanisms of epigenetic regulation.

Synthesis of Site-Specifically Methylated Histone Tail Peptides

Fmoc-N(Me)Lys-OH.TFA and its derivatives are indispensable tools for the synthesis of peptides containing site-specifically methylated lysine residues. nih.govacs.orgresearchgate.net These synthetic peptides are crucial for investigating the "histone code," the hypothesis that specific patterns of histone modifications are read by other proteins to bring about distinct downstream effects. nih.gov

The Fmoc-based solid-phase peptide synthesis (SPPS) strategy allows for the precise incorporation of monomethylated, dimethylated, or trimethylated lysine at specific positions within a peptide sequence. researchgate.netpeptide.com This is achieved by using appropriately protected Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Me2)-OH, or Fmoc-Lys(Me3)Cl-OH building blocks. researchgate.netpeptide.com The resulting synthetic histone tail peptides are invaluable reagents for biochemical and structural studies of histone-binding proteins. acs.org

Probes for Studying Gene Regulation Mechanisms

Synthetic histone tail peptides containing N-methylated lysine serve as powerful probes to investigate the intricate mechanisms of gene regulation. grantome.com These peptides can be used in a variety of assays to identify and characterize "reader" proteins, which are proteins that specifically recognize and bind to methylated histone marks. grantome.comnih.gov

By using these probes in pull-down assays coupled with mass spectrometry, researchers can identify the proteins that interact with specific methylation states (e.g., H3K4me1, H3K9me2). grantome.com This information is vital for understanding how the histone code is translated into downstream biological outcomes, such as gene activation or repression. grantome.com Furthermore, these peptide probes are instrumental in the development of high-throughput screening assays to identify small molecule inhibitors of reader domain-histone interactions, which represent a promising new class of therapeutic targets. nih.gov

Advanced Peptide-Based Probes and Bioconjugates

The unique properties conferred by N-methylated lysine make it a valuable component in the design of sophisticated peptide-based probes and bioconjugates for a range of applications in chemical biology. grantome.com

The incorporation of N-methylated lysine can enhance the specificity and stability of peptide probes designed to interact with particular cellular targets. For example, peptides containing methylated lysine can be functionalized with reporter groups such as fluorophores or biotin (B1667282) to create probes for imaging or affinity purification studies. acs.org The resistance of these probes to proteolytic degradation ensures their integrity in complex biological environments. frontiersin.org

Moreover, the ability to mimic post-translationally modified sites on proteins allows for the development of probes that can investigate the roles of non-histone protein methylation in cellular signaling pathways. boisestate.edumdpi.com These advanced bioconjugates are critical tools for dissecting the complex regulatory networks that govern cellular function and for the discovery of new therapeutic intervention points.

Influence on Self-Assembly Processes and Supramolecular Chemistry

The incorporation of N-methylated amino acids, such as Fmoc-N(Me)Lys-OH, into peptide sequences or as standalone building blocks, profoundly influences self-assembly processes and the formation of supramolecular structures. This influence stems from the subtle yet significant alterations in hydrogen bonding capabilities, hydrophobicity, and steric hindrance introduced by the N-methyl group. These modifications can either promote or inhibit aggregation, and direct the morphology of the resulting nanostructures, making N-methylation a powerful tool in the design of novel biomaterials.

The fluorenylmethyloxycarbonyl (Fmoc) group itself is a potent driver for the self-assembly of amino acids into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. This process is primarily mediated by π-π stacking interactions between the aromatic fluorenyl groups. The nature of the amino acid side chain then fine-tunes this assembly. In the case of Fmoc-N(Me)Lys-OH, several factors come into play. The N-methylation of the lysine's ε-amino group alters its hydrogen-bonding capacity and increases its hydrophobicity.

The N-methylation of lysine residues within a peptide sequence can disrupt the formation of β-sheet structures, which are often the basis of amyloid fibril formation. By replacing a backbone amide proton with a methyl group, N-methylation eliminates a hydrogen bond donor site, which can inhibit aggregation. rsc.org This has been demonstrated in studies of peptides related to Alzheimer's disease. rsc.org Conversely, the increased hydrophobicity from the methyl group can sometimes promote the formation of non-amyloid aggregates or micellar structures. In some contexts, N-methylation has been shown to facilitate the self-assembly of lipopeptides into micelles at lower concentrations.

Studies on the self-assembly of Fmoc-dipeptides have shown that environmental factors, including the presence of different ions, can have a strong impact on the mechanism of self-assembly and the physical properties of the resulting hydrogels. acs.org While specific data on the self-assembly of this compound is not extensively documented in dedicated studies, the behavior can be inferred from the principles governing Fmoc-amino acid and N-methylated peptide self-assembly. The interplay between the Fmoc group's stacking, the altered properties of the N-methylated lysine side chain, and the influence of the TFA counter-ion will dictate the final supramolecular architecture.

The following tables summarize findings from related systems, illustrating the impact of N-methylation and counter-ions on peptide self-assembly and structure.

Table 1: Effect of N-Methylation on Peptide Aggregation

Peptide SystemN-Methylation SiteObserved Effect on AggregationReference
Tau protein fragmentLysine residuesInhibition of filament formation by slowing nucleation genscript.com
β-amyloid fragmentBackbone amideInhibition of aggregation rsc.org
asyn(71-82) fragmentBackbone amideReduction in aggregation potential

Table 2: Influence of Counter-ions on Peptide Properties

Peptide/SystemCounter-ionObserved EffectReference
Amyloid-β peptideTrifluoroacetate (TFA) vs. Chloride (Cl⁻)TFA influenced the pathway of fibril formation, proceeding through an α-helical intermediate. researchgate.net
Antimicrobial peptidesTrifluoroacetate (TFA), Acetate, HydrochlorideThe type of counter-ion significantly affected antistaphylococcal activity and cytotoxicity. nih.gov
Fmoc-diphenylalanine (Fmoc-FF)Calcium (Ca²⁺) vs. Cesium (Cs⁺)The nature of the metallic counter-ion strongly impacted the mechanism of self-assembly and the rigidity of the resulting hydrogel. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes for Fmoc-N(Me)Lys-OH.TFA and Analogs

The synthesis of N-methylated amino acids like Fmoc-N(Me)Lys-OH presents significant challenges, including the risk of racemization and the need for multiple protection and deprotection steps. acs.org Current research focuses on creating more streamlined, scalable, and environmentally benign synthetic methodologies.

One established method involves the formation and subsequent reductive ring-opening of an oxazolidinone intermediate. acs.orgnih.gov This procedure starts with the corresponding Fmoc-amino acid, which is condensed with paraformaldehyde to form the oxazolidinone ring. scispace.com This intermediate is then reductively opened using a reducing agent like triethylsilane in the presence of an acid, yielding the desired N-methylated product. acs.orgscispace.com While effective, this method requires careful optimization to prevent side reactions and ensure high purity. For instance, the synthesis of N-methyl cysteine using this approach required an electronically neutral cysteine derivative to avoid poor outcomes. nih.gov

Table 1: Comparison of Synthetic Strategies for N-Methylated Amino Acids

Integration of Artificial Intelligence and Machine Learning in N-Methylated Peptide Design

The incorporation of N-methylated residues like N(Me)Lys into a peptide sequence can profoundly alter its properties. N-methylation enhances metabolic stability, increases cell permeability, and can fine-tune receptor binding affinity and selectivity. nih.govscielo.org.mxresearchgate.net However, predicting the optimal position for N-methylation within a peptide to achieve desired therapeutic effects is a complex challenge. This is where artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools. oup.compolifaces.de

Binding Affinity: Predicting changes in the interaction with a target protein. nih.gov

Pharmacokinetic Properties: Estimating improvements in stability against enzymatic degradation and oral bioavailability. nih.govoup.compnas.org

Toxicity and Immunogenicity: Assessing the potential for adverse effects. nih.gov

By using deep learning models like recurrent neural networks (RNNs) or transformers, researchers can screen virtual libraries of N-methylated peptide analogs much faster than through traditional experimental methods. nih.govbohrium.comacs.org This in silico screening prioritizes the most promising candidates for synthesis and testing, dramatically accelerating the drug discovery pipeline. researchgate.net For example, a novel AI platform called PepPrCLIP has been developed to design peptides capable of targeting previously "undruggable" disordered proteins, a significant challenge in drug development. drugtargetreview.com The integration of AI allows for a more rational design process, moving beyond trial-and-error to a data-driven approach for creating next-generation peptide therapeutics. polifaces.denih.gov

Expansion of Applications in Diverse Chemical Biology and Biomedical Fields

The unique properties conferred by N-methylation make this compound a valuable component for peptides in a growing range of applications, from fundamental biological research to clinical therapeutics.

Table 2: Emerging Applications of N-Methylated Peptides

In chemical biology, building blocks like Fmoc-N(Me,Boc)-OH are instrumental in synthesizing histone peptides. chemicalbook.compeptide.com These synthetic peptides, carrying specific methylation patterns, are crucial tools for studying the enzymes and protein complexes that read, write, and erase these epigenetic marks, thereby controlling gene expression. biosynth.com

In oncology, N-methylation is a key strategy for improving the drug-like properties of peptides designed to treat cancer. nih.govresearchgate.net For example, N-methylated peptides derived from thrombospondin-1 have been shown to effectively kill chronic lymphocytic leukemia (CLL) cells, including those resistant to other drugs. nih.gov Furthermore, the lysine (B10760008) scaffold allows for the creation of targeted fluorescent bioconjugates, which can be used for cancer diagnosis and image-guided surgery. beilstein-journals.org

Another promising area is the development of new antibiotics. Natural antimicrobial peptides (AMPs) often suffer from poor stability in the body. bohrium.com Introducing N-methylated amino acids can enhance their resistance to enzymatic degradation, potentially leading to more robust antimicrobial agents to combat the rise of antibiotic-resistant bacteria. bohrium.comnih.gov As research continues, the strategic incorporation of this compound and its analogs will undoubtedly fuel the development of innovative peptides to address a wide array of biological and medical challenges.

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